

Spectral Data of N-Methyl-2-nitrobenzenesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Methyl-2-nitrobenzenesulfonamide
Cat. No.:	B187476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectral data for **N**-Methyl-2-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and drug discovery. Despite a comprehensive search of scientific literature and chemical databases, complete, publicly available experimental spectral data (^1H NMR, ^{13}C NMR, and IR) for this specific compound remains elusive. Commercial suppliers of **N**-Methyl-2-nitrobenzenesulfonamide do not typically provide detailed analytical data.

While specific experimental spectra for **N**-Methyl-2-nitrobenzenesulfonamide are not readily accessible, this guide provides insights into the expected spectral characteristics based on related compounds and general principles of spectroscopy. Furthermore, a general protocol for the synthesis of similar sulfonamides is detailed, which can be adapted for the preparation and subsequent spectral characterization of **N**-Methyl-2-nitrobenzenesulfonamide.

Predicted Spectral Data

Based on the structure of **N**-Methyl-2-nitrobenzenesulfonamide and data from analogous compounds, the following spectral characteristics can be anticipated.

^1H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.

- **Aromatic Protons (Ar-H):** The four protons on the nitro-substituted benzene ring will likely appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro and sulfonyl groups deshields these protons. The exact splitting pattern will depend on the coupling constants between adjacent and non-adjacent protons.
- **N-Methyl Protons (N-CH₃):** A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected. This signal would likely appear further upfield, estimated to be in the range of δ 2.5 - 3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

- **Aromatic Carbons (Ar-C):** Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the sulfonyl group (C-SO₂) will be significantly downfield due to the strong electron-withdrawing effects. The remaining four aromatic carbons will resonate at intermediate chemical shifts.
- **N-Methyl Carbon (N-CH₃):** A single signal for the methyl carbon is anticipated in the upfield region of the spectrum, likely between 25 and 40 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

- **N-H Stretching:** For a secondary sulfonamide, a characteristic N-H stretching vibration is typically observed in the region of 3200-3300 cm⁻¹.
- **C-H Stretching (Aromatic and Aliphatic):** Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
- **S=O Stretching (Sulfonyl group):** Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretching vibration is typically found in the 1330-1370 cm⁻¹

range, and the symmetric stretching vibration is observed between 1140 and 1180 cm^{-1} .

- N-O Stretching (Nitro group): Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1520-1560 cm^{-1} and 1345-1385 cm^{-1} , respectively.
- C=C Stretching (Aromatic): Aromatic ring skeletal vibrations usually appear in the 1450-1600 cm^{-1} region.

Experimental Protocols: A General Approach

While a specific, validated protocol for the synthesis and purification of **N-Methyl-2-nitrobenzenesulfonamide** is not available in the reviewed literature, a general procedure can be adapted from the synthesis of similar sulfonamides. The following represents a plausible synthetic route.

Synthesis of N-Methyl-2-nitrobenzenesulfonamide

This synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with methylamine.

Materials:

- 2-Nitrobenzenesulfonyl chloride
- Methylamine (e.g., 40% solution in water or as a gas)
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
- A base (e.g., triethylamine, pyridine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

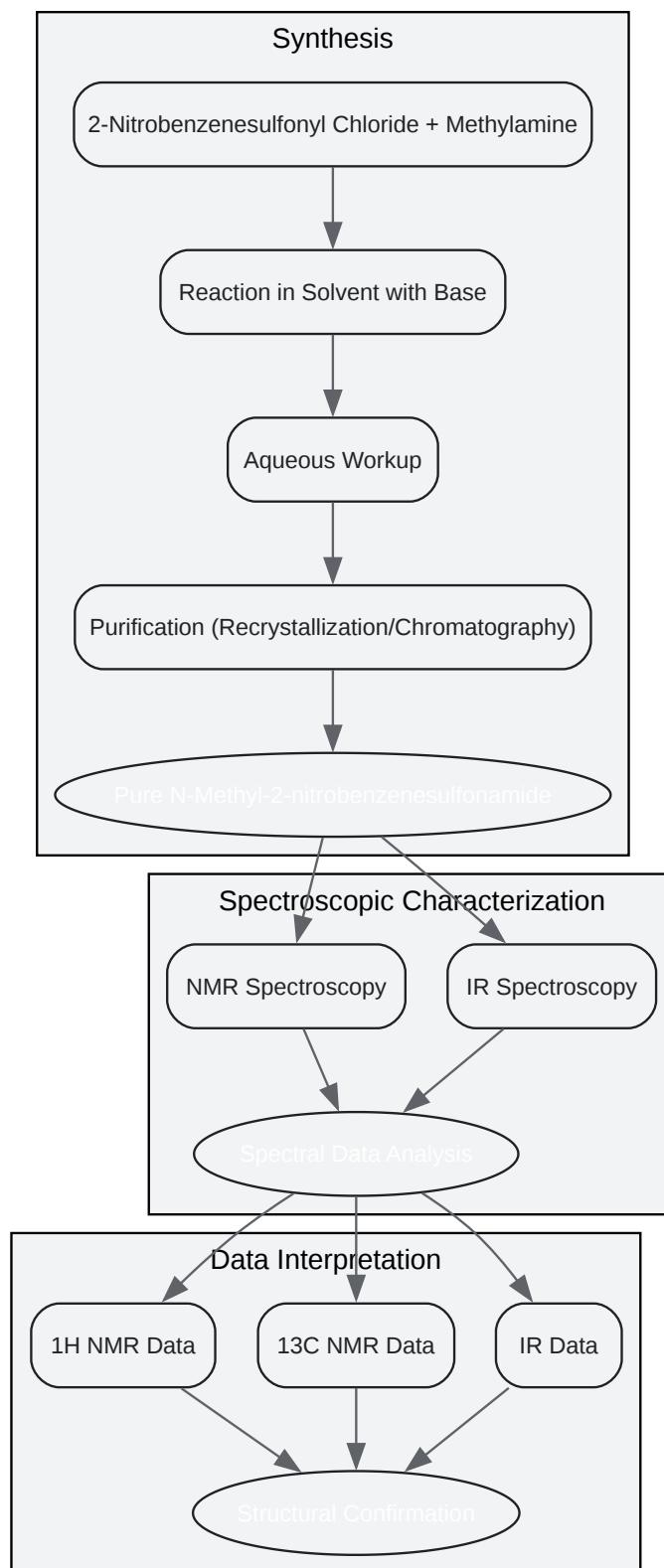
Procedure:

- Dissolve 2-nitrobenzenesulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

- Cool the solution in an ice bath.
- Slowly add a solution of methylamine and the base in the same solvent to the cooled solution of the sulfonyl chloride with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **N-Methyl-2-nitrobenzenesulfonamide** by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectral Data Acquisition

NMR Spectroscopy:


- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and more scans are generally required compared to ^1H NMR.

IR Spectroscopy:

- **Sample Preparation:** The IR spectrum can be obtained using either a KBr pellet method or as a thin film on a salt plate (if the compound is a low-melting solid or oil). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used on the solid sample directly.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} on an FTIR spectrometer.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of **N-Methyl-2-nitrobenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectral Characterization.

In conclusion, while direct experimental spectral data for **N-Methyl-2-nitrobenzenesulfonamide** is not readily available, this guide provides a framework for its synthesis and characterization based on established chemical principles and procedures for analogous compounds. Researchers are encouraged to perform their own synthesis and spectral analysis to obtain definitive data for this compound.

- To cite this document: BenchChem. [Spectral Data of N-Methyl-2-nitrobenzenesulfonamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187476#n-methyl-2-nitrobenzenesulfonamide-spectral-data-nmr-ir\]](https://www.benchchem.com/product/b187476#n-methyl-2-nitrobenzenesulfonamide-spectral-data-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com